1-(2,2,2-Trifluoroethoxy)butan-2-ol
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Overview
Description
1-(2,2,2-Trifluoroethoxy)butan-2-ol is a chemical compound with the molecular formula C6H11F3O2. It is characterized by the presence of a trifluoroethoxy group attached to a butan-2-ol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethoxy)butan-2-ol typically involves the reaction of 2,2,2-trifluoroethanol with butan-2-ol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroethoxy)butan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated moieties.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)butan-2-ol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethoxy)butan-2-ol can be compared with other similar compounds, such as:
2,2,2-Trifluoroethanol: While both compounds contain the trifluoroethoxy group, 2,2,2-Trifluoroethanol is simpler and lacks the butan-2-ol backbone.
1-(2,2,2-Trifluoroethoxy)ethanol: This compound is structurally similar but has a shorter carbon chain.
1-(2,2,2-Trifluoroethoxy)propan-2-ol: Similar in structure but with a different carbon chain length, affecting its physical and chemical properties.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethoxy)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-2-5(10)3-11-4-6(7,8)9/h5,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRFPMJCIXHSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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